molecular formula C40H54N4O10S B12047666 Quinidine sulfate salt dihydrate

Quinidine sulfate salt dihydrate

Cat. No.: B12047666
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-WFTMRWCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinidine sulfate salt dihydrate is a useful research compound. Its molecular formula is C40H54N4O10S and its molecular weight is 782.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinidine sulfate salt dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinidine sulfate salt dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54N4O10S

Molecular Weight

782.9 g/mol

IUPAC Name

(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1

InChI Key

ZHNFLHYOFXQIOW-WFTMRWCJSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Quinidine Sulfate: A Multifaceted Tool for Advanced Research in Electrophysiology and Drug Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Derived from the bark of the cinchona tree, Quinidine sulfate is one of the oldest antiarrhythmic drugs, a history that belies its ongoing and significant utility as a versatile tool in modern biomedical research.[1][2] While its clinical use has evolved, its complex pharmacological profile makes it an invaluable agent for investigating fundamental biological processes. This guide provides an in-depth exploration of the primary research applications of Quinidine sulfate, focusing on its core mechanisms of action and providing practical insights for its use in the laboratory.

Core Pharmacological Profile: The Basis of Research Utility

Quinidine's research applications stem from its potent activity at multiple molecular targets. Understanding this profile is critical to designing and interpreting experiments.

  • Ion Channel Modulation: Quinidine is a classic Class IA antiarrhythmic agent.[1][3][4] Its primary mechanism involves the blockade of multiple ion channels crucial for cardiac action potential generation and propagation.[5]

    • Sodium (Na+) Channels: It blocks the rapid inward sodium current (INa), which slows the initial depolarization phase (Phase 0) of the cardiac action potential.[5][6] This reduces the conduction velocity of electrical impulses in the heart.[5]

    • Potassium (K+) Channels: Quinidine is a broad-spectrum potassium channel blocker, notably inhibiting the delayed rectifier potassium current (IK).[5][7] This action prolongs the repolarization phase (Phase 3) of the action potential, thereby extending the effective refractory period.[4][5] This dual action on sodium and potassium channels is central to its antiarrhythmic effect and its utility in electrophysiological research.[5]

  • Enzyme and Transporter Inhibition: Beyond its effects on ion channels, Quinidine is a potent inhibitor of key proteins involved in drug disposition.

    • Cytochrome P450 2D6 (CYP2D6): It is a strong inhibitor of the CYP2D6 enzyme, which is responsible for the metabolism of numerous drugs.[8][9]

    • P-glycoprotein (P-gp): Quinidine is a well-established inhibitor of the P-gp efflux transporter (also known as multidrug resistance protein 1 or MDR1).[9][10][11] P-gp is highly expressed in the intestine, kidney, liver, and the blood-brain barrier, playing a crucial role in drug absorption and distribution.[10][12]

This multifaceted activity allows researchers to use Quinidine sulfate as a probe to dissect complex biological systems.

Application in Cardiac Electrophysiology Research

Quinidine's profound effects on cardiac ion channels make it a cornerstone tool for studying normal and pathological cardiac electrophysiology.

Investigating Action Potential Dynamics and Arrhythmogenesis

By modulating key currents, Quinidine allows researchers to study the fundamental properties of the cardiac action potential and the mechanisms of arrhythmias.[5][13]

Causality of Experimental Choice: Researchers use Quinidine to artificially prolong the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[6] This allows for the study of conditions mimicking congenital or acquired long QT syndromes and provides a platform to test the efficacy of potential new antiarrhythmic compounds.[4][14]

Experimental Workflow: In Vitro Electrophysiology

cluster_prep Cell/Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis prep1 Isolate primary cardiomyocytes or use cardiac cell lines (e.g., HEK293 expressing hERG) prep2 Culture cells on microelectrode array (MEA) or prepare for patch-clamp prep1->prep2 exp1 Record baseline electrical activity (Action potentials, field potentials, specific ion currents) prep2->exp1 exp2 Apply Quinidine Sulfate (e.g., 1-10 µM) exp1->exp2 exp3 Record changes in electrophysiological parameters (APD, Vmax, refractory period) exp2->exp3 exp4 Washout and record recovery exp3->exp4 an1 Quantify changes in APD90, QTc interval surrogate exp3->an1 an2 Analyze for pro-arrhythmic events (Early afterdepolarizations - EADs) exp3->an2

Caption: Workflow for assessing Quinidine's electrophysiological effects.

Step-by-Step Protocol: Patch-Clamp Analysis of IK
  • Cell Preparation: Culture a suitable cell line (e.g., CHO or HEK cells) stably expressing the desired potassium channel (e.g., hERG, which conducts IKr).

  • Baseline Recording: Using the whole-cell patch-clamp technique, establish a stable recording. Apply a voltage protocol designed to elicit the specific potassium current of interest. For IKr, this typically involves a depolarizing pulse followed by a repolarizing step to measure the tail current.

  • Quinidine Application: Perfuse the cell with a solution containing Quinidine sulfate at a known concentration (e.g., 1-10 µM). Allow several minutes for the drug to equilibrate.

  • Post-Drug Recording: Apply the same voltage protocol and record the current in the presence of Quinidine.

  • Data Analysis: Measure the peak tail current amplitude before and after drug application. Calculate the percentage of current inhibition. Plot the dose-response relationship from multiple concentrations to determine the IC50 value.

Self-Validation: The protocol's integrity is maintained by ensuring a stable baseline recording before drug application and attempting a washout to see if the current recovers, demonstrating the reversibility of the block.

Research Models for Channelopathies

Quinidine is a first-line therapy and thus a critical research tool for studying specific genetic arrhythmia syndromes.[15]

  • Brugada Syndrome (BrS): This condition is often linked to a loss-of-function in sodium channels. Quinidine's inhibition of the transient outward potassium current (Ito) helps to rebalance ionic currents in the ventricular epicardium, making it a key compound for studying BrS mechanisms and potential therapies.[15][16]

  • Short QT Syndrome (SQTS): Characterized by an abnormally short QT interval, SQTS is often caused by gain-of-function mutations in potassium channels. Quinidine's ability to block these channels and prolong the action potential makes it effective in reversing the SQTS phenotype in experimental models.[4][17]

Application in Drug Metabolism and Pharmacokinetic (DMPK) Research

Quinidine's potent inhibitory effects on CYP2D6 and P-gp make it an indispensable tool for drug development professionals studying drug-drug interactions (DDIs).[8][9]

Probing P-glycoprotein (P-gp) Function

Quinidine is used as a prototypical inhibitor to determine if a new chemical entity (NCE) is a substrate of the P-gp transporter.[10][11][18]

Causality of Experimental Choice: P-gp actively transports substrates out of cells. In the intestine, this limits oral absorption. At the blood-brain barrier, it restricts entry into the central nervous system. By inhibiting P-gp with Quinidine, researchers can unmask the true permeability and absorption characteristics of a test compound.[10][19] A significant increase in the transport or absorption of a drug in the presence of Quinidine strongly suggests the drug is a P-gp substrate.[10]

Logical Diagram: P-gp Inhibition Assay Principle

cluster_control Control (No Quinidine) cluster_test Test (+ Quinidine) control_cell Apical (Gut Lumen) Drug Basolateral (Blood) P-gp Efflux control_cell:p_out->control_cell:p_in P-gp active control_result Low Net Transport control_cell->control_result Result test_cell Apical (Gut Lumen) Drug Basolateral (Blood) P-gp Efflux test_result High Net Transport test_cell->test_result Result inhibitor->test_cell:p_out Quinidine Inhibits

Caption: Quinidine blocks P-gp efflux, increasing net drug transport.

Step-by-Step Protocol: Caco-2 Bidirectional Transport Assay
  • Cell Culture: Culture Caco-2 cells (a human colorectal adenocarcinoma cell line) on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer that expresses P-gp.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-to-B):

    • Add the test compound to the apical (A) chamber.

    • Add the test compound plus a known P-gp inhibitor, Quinidine sulfate (e.g., 10 µM), to a separate set of wells in the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

  • Transport Experiment (B-to-A):

    • Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber, both with and without Quinidine.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 is indicative of active efflux. A significant reduction of the ER in the presence of Quinidine confirms the involvement of P-gp.[20]

Investigating CYP2D6-Mediated Metabolism

Quinidine is frequently used as a selective CYP2D6 inhibitor in both in vitro and clinical DDI studies.[8][9]

Causality of Experimental Choice: To determine if an NCE is metabolized by CYP2D6, it is incubated with human liver microsomes (which contain a pool of CYP enzymes) in the presence and absence of Quinidine. A significant decrease in the metabolism of the NCE when Quinidine is present points to CYP2D6 as the primary metabolic pathway.

Parameter Description Typical Research Application Reference
P-gp Inhibition (IC50) Concentration of Quinidine required to inhibit 50% of P-gp transport activity.Varies by system, typically 2-34 µM in vitro.[19]
CYP2D6 Inhibition (Ki) Inhibition constant for competitive inhibition of CYP2D6.Used to predict the potential for clinical drug-drug interactions.[9]
Therapeutic Plasma Conc. The typical concentration range observed in patients for antiarrhythmic effects.2 to 6 mg/L (6.2 to 18.5 µmol/L).[6]

Other Advanced Research Applications

The utility of Quinidine sulfate extends into other specialized areas of research:

  • Neurobiology: Its ability to block certain potassium and calcium channels has led to its use in studying neuronal excitability.[21] It has also been investigated for its effects in models of congenital myasthenic syndromes, where it can shorten the opening time of mutant acetylcholine receptors.[22]

  • Oncology: Research has shown that Quinidine can inhibit the proliferation of certain cancer cells, such as C6 glioma cells, by arresting the cell cycle, an effect linked to its potassium channel blocking and subsequent impact on intracellular signaling pathways.[23]

Conclusion

Quinidine sulfate is far more than a historical antiarrhythmic. For the modern researcher, it is a powerful and versatile pharmacological probe. Its well-characterized effects as a multi-ion channel blocker and a potent inhibitor of P-gp and CYP2D6 provide a robust platform for investigating cardiac electrophysiology, predicting drug-drug interactions, and exploring novel therapeutic pathways in a range of diseases. A thorough understanding of its mechanisms of action is the key to leveraging its full potential in experimental design and data interpretation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Quinidine Sulfate?
  • Clinicaltrials.eu. Quinidine Sulfate – Application in Therapy and Current Clinical Research.
  • Malik, A., & Olejeme, K. (2023, August 2). Quinidine. StatPearls - NCBI Bookshelf.
  • DailyMed. (2009, June 15). QUINIDINE SULFATE. U.S. National Library of Medicine.
  • Arnsdorf, M. F., & Hsieh, Y. (1987). Effects of quinidine sulfate on the balance among active and passive cellular properties that comprise the electrophysiologic matrix and determine excitability in sheep Purkinje fibers. PubMed.
  • GlobalRx. Clinical Profile: Quinidine Sulfate 300mg Tablet.
  • Lynch, J. J., et al. (1990). Comparison of the effects of intravenous LNC-834, a new antiarrhythmic agent, and quinidine in canine models of arrhythmia. PubMed.
  • Vitali Serdoz, L., et al. (2020). Quinidine—A legacy within the modern era of antiarrhythmic therapy. ResearchGate.
  • Fromm, M. F., et al. (1999). Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine. PubMed.
  • Bui, K., et al. (2016, April 15). The effect of quinidine, a strong P-glycoprotein inhibitor, on the pharmacokinetics and central nervous system distribution of naloxegol. PubMed.
  • Giustetto, C., et al. (2022). Theory and practice of present clinical use of Quinidine in the management of cardiac arrhythmias. PMC.
  • BenchChem. Quinidine Drug Interactions: A Technical Support Resource for Researchers.
  • Talwar, K. K., & Kumar, V. (2016). Oral quinine sulfate for the treatment of electrical storm and prevention of recurrent shocks in Brugada syndrome after failed cilostazol therapy. PMC.
  • Robbins, J., et al. (1981). Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells. PubMed.
  • Wandel, C., et al. (2006). The effect of quinidine, used as a probe for the involvement of P-glycoprotein, on the intestinal absorption and pharmacodynamics of methadone. PMC.
  • Haeberlin, A., et al. (2015). Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome. PMC.
  • Fromm, M. F., et al. (1999). Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments]. Semantic Scholar.
  • Hanke, N., et al. (2019). Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network. PMC.
  • Seebacher, S., et al. (2007, March 20). Potassium channel blockers quinidine and caesium halt cell proliferation in C6 glioma cells via a polyamine-dependent mechanism. Biochemical Society Transactions.
  • Pal, D., et al. (2014). Phase I Study Of P-Glycoprotein (P-gp) Mediated Drug Interactions Between Lenalidomide (LEN) and Quinidine Or Temsirolimus. ResearchGate.
  • Whittaker, D. G., et al. (2018). Computational analysis of arrhythmogenesis in KCNH2 T618I mutation-associated short QT syndrome and the pharmacological effects of quinidine and sotalol. ResearchGate.
  • Singh, S., & Singh, B. (1999). Blockade of the delayed rectifier potassium current in Drosophila by quinidine and related compounds. PubMed.
  • Harper, C. M., & Engel, A. G. (2000). Quinidine sulfate therapy for the slow-channel congenital myasthenic syndrome. PubMed.

Sources

Technical Guide: The Mechanism and Characterization of Quinidine Sulfate as a NaV1.5 Blocker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinidine Sulfate is the salt form of quinidine, a Class Ia antiarrhythmic agent. While its clinical use has waned due to proarrhythmic risks, it remains a critical reference compound in cardiac safety pharmacology and ion channel research. Its primary mechanism involves the frequency-dependent blockade of the cardiac sodium channel (NaV1.5 ), slowing the Phase 0 upstroke of the action potential.

This guide provides a technical deep-dive into the molecular interaction of quinidine with NaV1.5, its state-dependent kinetics, and the gold-standard electrophysiological protocols required to characterize its activity.

Molecular Mechanism of Action[1][2][3]

The Binding Site

Quinidine does not merely "plug" the channel; it interacts via a complex mechanism within the inner cavity of the NaV1.5 pore. Recent Cryo-EM studies have resolved the specific molecular determinants of this interaction.

  • Location: The central cavity of the pore domain, positioned directly beneath the selectivity filter.[1]

  • Key Residues:

    • Phe1760 (Repeat III, S6 segment): This is the most critical residue. Quinidine forms a

      
      -
      
      
      
      stacking interaction with the aromatic ring of Phenylalanine 1760. Mutation of this residue (F1760A) significantly reduces quinidine affinity.
    • Tyr1767: Quinidine binding induces a rotameric shift in Tyr1767, which tightens the intracellular gate, effectively stabilizing the closed/inactivated state.

    • Gln371, Thr1417, Ser1759: Provide polar coordination (hydrogen bonding) to stabilize the drug within the pocket.

State-Dependent Blockade (Modulated Receptor Hypothesis)

Quinidine exhibits state-dependent binding , meaning its affinity changes based on the conformational state of the channel (Resting, Open, or Inactivated).

  • Resting State (Closed): Low affinity.[2] Quinidine is a weak blocker at hyperpolarized potentials (e.g., -100 mV).

  • Open State: High accessibility. The drug enters the pore rapidly when the activation gate opens.

  • Inactivated State: High affinity. Quinidine stabilizes the inactivated state, delaying recovery. This is the basis of its use-dependence (phasic block).

Visualization: The Modulated Receptor Pathway

The following diagram illustrates the kinetic transitions and drug binding logic.

Quinidine_Mechanism Resting Resting State (Low Affinity) Open Open State (High Access) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Time Blocked_Open Blocked-Open (Drug Bound) Open->Blocked_Open Quinidine Entry (Fast On-Rate) Inactivated->Resting Repolarization (Recovery) Blocked_Inact Blocked-Inactivated (Stabilized) Inactivated->Blocked_Inact Quinidine Binding (Slow Off-Rate) Blocked_Open->Blocked_Inact Transition Blocked_Inact->Resting Very Slow Recovery (>3-8s)

Caption: State-dependent interaction of Quinidine. Note the preferential binding to Open/Inactivated states and the slowed recovery path (dashed line).

Electrophysiological Characterization

To accurately assess Quinidine, one must distinguish between Tonic Block (block at rest or low frequency) and Phasic Block (accumulation of block at high frequency).

Quantitative Data Summary

The following values represent typical ranges observed in whole-cell patch-clamp experiments on HEK293 cells expressing hNaV1.5.

ParameterValue / RangePhysiological Significance
Tonic Block IC50 30 - 240 µMMeasured at holding potentials (-100 mV). Low affinity indicates safety at rest.
Phasic Block IC50 1 - 10 µMMeasured at physiological frequencies (1-3 Hz). Represents therapeutic potency.
Hill Coefficient (nH) ~1.0 - 1.2Indicates a 1:1 binding stoichiometry (one drug molecule per channel).
Recovery Tau (

)
3 - 8 secondsExtremely slow recovery compared to lidocaine (<1s), explaining Class Ia QRS widening.
hERG IC50 0.3 - 1.0 µMCritical Safety Note: Quinidine blocks hERG (IKr) more potently than NaV1.5, causing QT prolongation.
The "Use-Dependence" Phenomenon

Quinidine is a "use-dependent" blocker.[2][3] The block accumulates with every heartbeat (pulse) because the drug unbinds (off-rate) too slowly to clear the channel before the next beat.

  • Low Frequency (0.1 Hz): Minimal block accumulation.

  • High Frequency (3-5 Hz): Significant cumulative block. This makes Quinidine more effective during tachycardias but also potentially dangerous if it leads to conduction block.

Experimental Protocols (Automated & Manual Patch-Clamp)

Objective: To determine the use-dependent IC50 of Quinidine Sulfate on hNaV1.5.

Solutions
  • Extracellular (Bath): Standard Tyrode’s Solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).

  • Intracellular (Pipette): CsF-based solution (CsF 120 mM, CsCl 10 mM, NaCl 10 mM, HEPES 10 mM, EGTA 10 mM, pH 7.2). Note: Cs+ blocks K+ channels to isolate Na+ current.

Protocol Workflow: Use-Dependence Train

This protocol validates the drug's mechanism by forcing the channel through repetitive Open/Inactivated cycles.

  • Holding Potential: Clamp cell at -80 mV (mimics resting membrane potential).

  • Equilibration: Establish a stable baseline peak current (

    
    ) using single pulses.
    
  • Drug Application: Perfusion of Quinidine Sulfate (e.g., 3 µM). Allow 2-3 minutes for bath exchange.

  • Pulse Train: Apply a train of 20-40 depolarizing pulses.

    • Step: Depolarize to -10 mV for 20 ms.

    • Frequency: 3 Hz (Inter-pulse interval: 333 ms).

  • Analysis: Measure the peak current of the 1st pulse (

    
    ) vs. the last pulse (
    
    
    
    ).

Calculation of Block:




Visualization: Experimental Logic

Patch_Protocol cluster_calc Calculations Start Start: Whole Cell Config (Hold -80mV) Baseline Record Baseline (Single Pulse 0.1Hz) Start->Baseline Perfusion Perfuse Quinidine Sulfate (Wait 3 mins) Baseline->Perfusion Train Apply Pulse Train (20 pulses @ 3Hz to -10mV) Perfusion->Train Analysis Data Analysis Train->Analysis Tonic Tonic Block: Drop in 1st Pulse Analysis->Tonic Phasic Phasic Block: Decay from Pulse 1 to 20 Analysis->Phasic

Caption: Workflow for isolating Tonic vs. Phasic block components in voltage-clamp experiments.

Safety & Specificity (The hERG Problem)

While Quinidine is a potent NaV1.5 blocker, its utility is limited by its "dirty" profile. It is a high-affinity blocker of the hERG (Kv11.1) potassium channel.

  • The Danger: Blockade of hERG reduces

    
     (rapid delayed rectifier potassium current).
    
  • The Result: Delayed repolarization

    
     QT Interval Prolongation 
    
    
    
    Risk of Torsades de Pointes.
  • Selectivity Ratio: The ratio of IC50(NaV1.5) / IC50(hERG) is often >10, meaning it blocks the safety channel (hERG) at concentrations lower than required for the therapeutic effect (NaV1.5 block). This is a classic example of a narrow therapeutic index.

References

  • Cryo-EM Structure of NaV1.5 bound to Quinidine: Li, Z., et al. (2021).[4][5][6][7][8] "Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine."[4][5][6][7][8][9] Angewandte Chemie.

  • Mechanism of Use-Dependent Block: Grant, A. O., et al. (1984). "Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle." Circulation Research.

  • Molecular Determinants (Phe1760): Li, Z., et al. (2019).[1][8] "Structural basis for pore blockade of the human cardiac sodium channel Nav1.5 by tetrodotoxin and quinidine."[1][8] bioRxiv.[1]

  • hERG vs NaV1.5 Selectivity: Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research.

Sources

Investigating the Antimalarial Activity of Quinidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine sulfate, a dextrorotatory diastereoisomer of quinine, has long been recognized for its potent antimalarial properties, particularly against the erythrocytic stages of Plasmodium species.[1] This technical guide provides an in-depth exploration of the antimalarial activity of quinidine sulfate, designed for researchers and scientists in the field of drug development. It delves into the compound's mechanism of action, details established in vitro and in vivo experimental protocols for its evaluation, and discusses its clinical context, including efficacy, toxicity, and the emergence of resistance. By synthesizing technical data with field-proven insights, this guide aims to serve as a comprehensive resource for the continued investigation and potential optimization of quinidine-based antimalarial therapies.

Introduction: Quinidine in the Antimalarial Armamentarium

Historically, cinchona alkaloids have been a cornerstone of malaria treatment, with quinine being the most well-known.[2][3] Quinidine, its stereoisomer, has also demonstrated significant efficacy, particularly in the treatment of life-threatening Plasmodium falciparum malaria.[1][4][5] While the advent of newer drugs like artemisinin-based combination therapies (ACTs) has shifted the treatment landscape, quinidine remains a crucial option, especially in cases of severe malaria or when other treatments are unavailable or ineffective.[6][7][8][9][10] This guide will provide a detailed examination of its antimalarial profile.

Mechanism of Action: A Multi-faceted Approach

Quinidine's primary antimalarial action is as an intra-erythrocytic schizonticide, meaning it is most effective against the asexual stages of the parasite within red blood cells.[4][11] It has limited to no effect on sporozoites or pre-erythrocytic parasite forms.[4][11] While gametocidal to Plasmodium vivax and P. malariae, it does not eliminate the gametocytes of P. falciparum.[4][11]

The core mechanism is believed to be similar to that of quinine. Quinidine accumulates in the parasite's acidic food vacuole.[1] Here, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[1][3] Normally, the parasite polymerizes toxic free heme into non-toxic hemozoin crystals.[3] Quinidine inhibits this process, leading to the accumulation of cytotoxic free heme, which ultimately kills the parasite.[1][3]

Beyond this primary mechanism, quinidine also exhibits other pharmacological activities that may contribute to its overall effect. As a Class IA antiarrhythmic agent, it blocks fast inward sodium channels in cardiac muscle.[12] While this is the basis for its use in cardiology, the relevance of this ion channel modulation to its antimalarial activity is an area of ongoing investigation.

Quinidine_Antimalarial_Mechanism cluster_RBC Infected Red Blood Cell cluster_Parasite Plasmodium Parasite Hemoglobin Hemoglobin Food_Vacuole Food Vacuole Hemoglobin->Food_Vacuole Digestion Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization X_inhibition Heme->X_inhibition Outcome Parasite Death due to Heme Toxicity Heme->Outcome Food_Vacuole->Heme Release X_inhibition->Hemozoin Inhibition Quinidine Quinidine Sulfate Quinidine->Food_Vacuole Accumulation Quinidine->X_inhibition Blocks Polymerization

Caption: Quinidine's primary antimalarial mechanism of action.

In Vitro Assessment of Antimalarial Activity

In vitro assays are fundamental for determining the intrinsic activity of a compound against P. falciparum and for monitoring drug resistance patterns.[13]

Parasite Culture

Continuous in vitro cultivation of P. falciparum is a prerequisite for most sensitivity assays. This is typically achieved using a modified Trager and Jensen method, which involves culturing the parasites in human erythrocytes in a specific medium under a low-oxygen atmosphere.

Drug Sensitivity Assays

Several methods can be employed to quantify the effect of quinidine on parasite growth.

This classic method involves incubating parasite cultures with serial dilutions of quinidine sulfate for a 24-48 hour period. The endpoint is the microscopic enumeration of mature schizonts in treated versus untreated control wells. The concentration at which schizont maturation is inhibited by 50% (IC50) is then determined.

This is a widely used and highly sensitive method.[14] P. falciparum salvages purines from the host cell, and the incorporation of radiolabeled hypoxanthine ([³H]-hypoxanthine) into parasite nucleic acids serves as a proxy for parasite growth.

Protocol: [³H]-Hypoxanthine Incorporation Assay

  • Preparation: Asynchronous P. falciparum cultures are synchronized to the ring stage.

  • Plating: Parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) are plated in 96-well plates.

  • Drug Addition: Serial dilutions of quinidine sulfate are added to the wells.

  • Incubation: Plates are incubated for 24 hours under standard culture conditions.

  • Labeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.

  • Harvesting: The contents of the wells are harvested onto filter mats using a cell harvester.

  • Quantification: The radioactivity on the filter mats is measured using a liquid scintillation counter.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.

Assays like the SYBR Green I-based fluorescence assay (MSF) and those utilizing lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2) offer non-radioactive alternatives for high-throughput screening.[15] The MSF assay, for instance, uses a dye that intercalates with parasite DNA, providing a fluorescent signal proportional to parasite growth.

In_Vitro_Workflow cluster_Assay Endpoint Measurement Start Start: P. falciparum Culture Sync Synchronize to Ring Stage Start->Sync Plate Plate Parasitized RBCs Sync->Plate Add_Drug Add Serial Dilutions of Quinidine Plate->Add_Drug Incubate Incubate (24-48h) Add_Drug->Incubate Microscopy Microscopy (Schizont Maturation) Incubate->Microscopy Radioisotope [3H]-Hypoxanthine Incorporation Incubate->Radioisotope Fluorescence SYBR Green I Fluorescence Incubate->Fluorescence Analyze Data Analysis (IC50 Calculation) Microscopy->Analyze Radioisotope->Analyze Fluorescence->Analyze

Caption: General workflow for in vitro antimalarial drug sensitivity testing.

Cytotoxicity Assays

To assess the selectivity of quinidine, its cytotoxicity against mammalian cell lines (e.g., HepG2, WI-26VA4) should be evaluated in parallel.[16] Assays like the MTT or neutral red uptake assays can determine the 50% cytotoxic concentration (CC50).[16] The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

In Vivo Efficacy Assessment

While in vitro assays provide valuable data on a drug's intrinsic activity, in vivo studies are essential to understand its efficacy in a complex biological system.

Animal Models

The most common model for preliminary in vivo testing is the Plasmodium berghei-infected mouse model. While not a perfect model for human malaria, it is useful for initial efficacy and toxicity screening.

Peters' 4-Day Suppressive Test

This standard test evaluates the ability of a drug to suppress parasitemia.

Protocol: 4-Day Suppressive Test

  • Infection: Mice are inoculated with P. berghei.

  • Treatment: Treatment with quinidine sulfate (at various doses) is initiated a few hours after infection and continues daily for four days. A control group receives the vehicle only.

  • Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse.

  • Analysis: Parasitemia is determined by microscopic examination. The average percentage of suppression of parasitemia is calculated for each dose group relative to the control group.

Clinical Considerations

Efficacy and Dosing

Intravenous quinidine gluconate is indicated for the treatment of life-threatening P. falciparum malaria.[4] A typical regimen involves a loading dose followed by a continuous infusion.[17][18] Parenteral therapy is generally continued until the patient can tolerate oral medication, at which point a full course of an oral antimalarial is completed.[17] Studies have shown that quinidine can be more potent than quinine against P. falciparum on an equimolar basis.[17][19]

ParameterQuinineQuinidine
Relative Potency Less PotentMore Potent[17][19]
Typical Indication Severe MalariaSevere P. falciparum Malaria[4]
Administration IntravenousIntravenous[18]
Primary Toxicity Cinchonism, HypoglycemiaCardiotoxicity (QTc Prolongation)[11][20][21]

Table 1: Comparison of Quinine and Quinidine for Malaria Treatment.

Toxicity and Monitoring

The primary concern with quinidine administration is cardiotoxicity, specifically prolongation of the QTc interval, which can lead to life-threatening arrhythmias like torsades de pointes.[11] Therefore, continuous electrocardiographic (ECG), blood pressure, and glucose monitoring are recommended during parenteral therapy.[17][20] Other potential adverse effects include cinchonism (tinnitus, headache, nausea), hypersensitivity reactions, and hematological disorders.[1][22][23][24]

Drug Resistance

Resistance to quinine and quinidine is a concern, although it has been slower to develop and is generally of a lower grade compared to resistance to other antimalarials like chloroquine.[25][26] The genetic basis of resistance is complex and multifactorial, with several genes, including pfcrt and pfmdr1, implicated as potential contributors.[27] Continuous surveillance of parasite sensitivity through in vitro testing is crucial for effective malaria control.

The Future of Quinidine in Malaria Treatment

While artesunate is now widely recommended as the superior treatment for severe malaria, demonstrating a significant reduction in mortality compared to quinine, quinidine retains a role.[6][7][8][10] Its availability in many healthcare settings where parenteral artesunate may not be readily accessible makes it a critical alternative.[18][28]

Research into reversing quinoline resistance and the development of novel compounds, such as quinine dimers that show potent activity against resistant strains, may also revitalize interest in this class of antimalarials.[29]

Conclusion

Quinidine sulfate is a potent antimalarial with a well-defined, albeit complex, mechanism of action. Its investigation requires a robust combination of in vitro and in vivo methodologies to accurately characterize its efficacy and selectivity. While its clinical use is tempered by the risk of cardiotoxicity and the availability of more effective alternatives like artesunate, it remains an important tool in the global fight against severe malaria. Continued research into its pharmacology and the mechanisms of resistance is essential to optimize its use and potentially inform the development of next-generation antimalarials.

References

  • QUINIDINE SULF
  • Quinidine: Package Insert / Prescribing Inform
  • Quinidine. (n.d.). Wikipedia.
  • Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1. (n.d.). PMC.
  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.). Southeast Asian J Trop Med Public Health.
  • Artesunate versus quinine for tre
  • Last Doubts Resolved: Artesunate Is Superior to Quinine for the Treatment of Severe Falciparum Malaria. (n.d.). AHRQ.
  • Adverse Reactions and Contraindications to Antimalarial Drugs. (n.d.). MSD Manuals.
  • Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. (2007, April 25). WHO.
  • Quinidine. (2023, August 2).
  • Treatment with Quinidine Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine. (n.d.). CDC.
  • Intravenous Quinidine Gluconate in the Treatment of Severe Plasmodium falciparum Infections. (n.d.). CDC.
  • Quinidine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 8). WebMD.
  • Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies. (1985, May 16). PubMed.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Artesunate versus quinine for treating severe malaria. (2012, June 13). PubMed.
  • quinidine sulfate tablet, film coated, extended release. (2021, July 15). RxList.
  • Quinidine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
  • Notice to Readers: Availability and Use of Parenteral Quinidine Gluconate for Severe or Complic
  • In vitro assessment for cytotoxicity screening of new antimalarial candid
  • Quinidine | Side Effects, Dosage, Uses, and More. (2018, March 16). Healthline.
  • QUININE AND QUINIDINE. (n.d.). MedNexus.
  • Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. (n.d.). PMC.
  • Quinine and quinidine: a comparison of EKG effects during the tre
  • Quinidine in falciparum malaria. (n.d.). PubMed.
  • Plasmodium: resistance to antimalarial drugs. (n.d.). Parasite.
  • What is Quinine Sulfate used for?. (2024, June 14).
  • Effectiveness of Injectable Artesunate Versus Quinine in The Treatment of Severe Malaria in Children Aged 0-59 Months in Kenge, DRC. (2019, May 29). International Journal of Medical Science and Health Research.
  • Dosing Recommendations for Prevention and Treatment of Malaria. (n.d.). NIH - Clinicalinfo.
  • Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis. (2022, July 20). PLOS One.
  • Dissecting the loci of low-level quinine resistance in malaria parasites. (2004, May 15). PubMed - NIH.
  • In vitro evaluation of quinidine sensitivity in Brazilian Plasmodium falciparum isolates: comparative analysis to quinine and chloroquine. (2001, July 15). PubMed.
  • Severe Malaria Treatment. (n.d.). Medicines for Malaria Venture.
  • Quinine Dimers Are Potent Inhibitors of the Plasmodium Falciparum Chloroquine Resistance Transporter and Are Active Against Quinoline-Resistant P. Falciparum. (2014, March 21). PubMed.

Sources

Methodological & Application

Application Note: Optimized Preparation of Quinidine Sulfate Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Quinidine sulfate (CAS: 6591-63-5) is a Class Ia antiarrhythmic agent and a potent blocker of voltage-gated sodium (NaV) and potassium (KV) channels.[1][2] In cell culture applications, precise stock preparation is critical due to the compound's narrow therapeutic index, light sensitivity, and solubility limitations in physiological buffers.

This guide provides a rigorous, self-validating protocol for preparing Quinidine sulfate stock solutions. Unlike generic protocols, this document addresses the specific physicochemical challenges of the dihydrate salt form , mitigates precipitation risks during aqueous dilution, and defines solvent limits to prevent vehicle-induced cytotoxicity.[1]

Physicochemical Profile & Critical Quality Attributes[1]

Before starting, verify the specific salt form of your reagent. Most commercial sources supply Quinidine sulfate dihydrate . Using the anhydrous molecular weight for calculations will result in a ~5% concentration error.

PropertyValueNotes
Compound Name Quinidine Sulfate DihydrateCritical: Ensure "Dihydrate" is accounted for.
Formula (C₂₀H₂₄N₂O₂)₂[1][3][4] · H₂SO₄ · 2H₂OTwo quinidine molecules per sulfate.[5]
Molecular Weight 782.95 g/mol Use this value for molarity calculations.[1]
Solubility (Water) ~10 mg/mL (~12 mM)Limited.[1] Suitable for low-concentration assays.[1]
Solubility (DMSO) > 50 mg/mL (> 60 mM)Preferred for high-concentration stocks (>10 mM).[1]
Solubility (Ethanol) ~100 mg/mLGood alternative, but evaporation can alter concentration.[1]
Stability Light SensitiveMust use amber vials or foil-wrapped tubes.[1][6]

Solvent Selection Strategy

The choice of solvent dictates the maximum achievable concentration and the potential for vehicle toxicity.

Decision Matrix: Water vs. DMSO[1]
  • Choose Water if your final assay concentration is < 10 µM .[1] This avoids all organic solvent toxicity but limits the stock concentration to ~10 mM.

  • Choose DMSO if your final assay concentration is > 10 µM or if you require a long-term stable stock.[1] DMSO allows for stocks up to 100 mM, enabling >1000x dilutions to keep the final vehicle concentration < 0.1%.

Protocol: Preparation of 50 mM Stock Solution (DMSO)

This protocol generates a 50 mM stock solution, which is ideal for most channel blocking assays (IC₅₀ typically 1–20 µM).[1] This allows for a 1:1000 dilution to achieve 50 µM, keeping DMSO at a safe 0.1%.[1]

Materials
  • Quinidine Sulfate Dihydrate (MW: 782.95 g/mol ).[1][2]

  • High-grade DMSO (Anhydrous, Cell Culture Grade).[1]

  • Amber glass vials (borosilicate) with Teflon-lined caps.[1]

  • 0.22 µm syringe filter (PTFE or Nylon - DMSO compatible).[1]

  • Analytical balance (precision ±0.1 mg).[1]

Step-by-Step Methodology
Step 1: Calculation

To prepare 10 mL of a 50 mM stock:




[1]
Step 2: Weighing & Dissolution[1][3]
  • Weigh 391.5 mg of Quinidine sulfate dihydrate into a sterile 15 mL polypropylene tube or glass vial.

    • Note: Avoid weighing directly into the final storage vial to ensure complete mixing before aliquoting.

  • Add 5 mL of DMSO. Vortex vigorously for 1-2 minutes.

    • Self-Validation: Inspect for clarity.[1][6][7] The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Add DMSO to bring the final volume to 10 mL . Mix by inversion.

Step 3: Sterilization[1]
  • Although DMSO is bacteriostatic, physical contaminants must be removed.[1]

  • Pass the solution through a 0.22 µm PTFE or Nylon syringe filter into a sterile amber glass vial.

    • Caution: Do not use Cellulose Acetate (CA) filters with DMSO.[1]

Step 4: Storage
  • Aliquot into small volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Store at -20°C .

  • Expiry: Stable for 6 months if protected from light and moisture.

Application in Cell Culture (Dilution Logic)

Directly adding high-concentration DMSO stocks to cell media can cause localized cytotoxicity or compound precipitation ("crashing out").[1]

The "Intermediate Dilution" Method

To safely reach a working concentration (e.g., 10 µM) from a 50 mM stock:

  • Prepare Intermediate (10x - 100x): Dilute the 50 mM stock 1:100 in culture media or PBS to create a 500 µM intermediate.

    • Technique: Add the DMSO stock dropwise to the vortexing media. This prevents the "white cloud" precipitation shock.

  • Final Dilution: Dilute the 500 µM intermediate 1:50 into the final well/dish to reach 10 µM .

    • Result: Final DMSO concentration is negligible (< 0.002%), and the compound is fully solubilized.

Visualization: Workflow & Logic

Figure 1: Preparation & Decision Workflow

QuinidineWorkflow Start Start: Quinidine Sulfate (Dihydrate Salt) CheckMW Verify MW: 782.95 g/mol Start->CheckMW SolventDecision Target Concentration? CheckMW->SolventDecision WaterPath Low Conc (<10 mM) Use Water SolventDecision->WaterPath < 10 mM DMSOPath High Conc (>10 mM) Use DMSO SolventDecision->DMSOPath > 10 mM Dissolve Dissolve & Vortex (Sonicate if needed) WaterPath->Dissolve DMSOPath->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store (-20°C, Dark) Filter->Aliquot Dilution Dilution Strategy: Use Intermediate Step to prevent precipitation Aliquot->Dilution Use in Assay

Caption: Decision tree for solvent selection and step-by-step workflow for preparing stable Quinidine sulfate stocks.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
White Precipitate upon Dilution "Crashing out" due to rapid polarity change.[1]Use the Intermediate Dilution method (Step 5). Add stock dropwise to vortexing media.
Solution turns Yellow/Brown Photo-oxidation (Light damage).[1]Discard. Prepare fresh stock in amber vials. Store in the dark.
Cytotoxicity in Vehicle Control DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%.[8][9][10] Use a higher concentration stock to allow larger dilution factors.
Inconsistent IC50 Data Adsorption to plasticware.Quinidine is lipophilic.[1] Use glass or low-binding polypropylene for intermediate dilutions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 656862, Quinidine sulfate dihydrate. Retrieved from [Link]

  • Timm, M., et al. (2013). Cytotoxicity of DMSO in cell culture applications. BMC Res Notes, 6, 581.[1] (Provides grounding for the <0.1% DMSO limit).

Sources

Quinidine sulfate dihydrate concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quinidine Sulfate Dihydrate Concentration for In Vitro Studies

Abstract

Quinidine sulfate dihydrate (CAS 6591-63-5) is a critical reference standard in preclinical drug development, serving as a positive control for hERG potassium channel blockade (safety pharmacology) and a potent inhibitor of Cytochrome P450 2D6 (CYP2D6). This guide provides a scientifically rigorous framework for preparing and utilizing Quinidine sulfate dihydrate in in vitro assays. It addresses the specific physicochemical properties of the dihydrate salt form to ensure accurate molarity calculations—a frequent source of experimental error—and defines precise concentration ranges for valid IC50 and


 determinations.

Physicochemical Properties & Solution Preparation

The "Dihydrate" Factor: Accuracy in Molarity

A common error in laboratory protocols is using the molecular weight (MW) of anhydrous quinidine or quinidine base when weighing the sulfate dihydrate salt. This leads to a systematic concentration error of ~5-15%.

  • Compound: Quinidine Sulfate Dihydrate[1][2][3][4][5]

  • Formula:

    
    [6][7]
    
  • Molecular Weight: 782.96 g/mol (Use this value for calculations)[7]

    • Contrast with Anhydrous Quinidine Sulfate: ~746.93 g/mol [4]

    • Contrast with Quinidine Base: ~324.42 g/mol

Stock Solution Protocol

Although Quinidine sulfate is slightly soluble in water (~11 mg/mL), DMSO (Dimethyl sulfoxide) is the preferred solvent for in vitro stock solutions to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.

Protocol: Preparation of 10 mM Stock Solution (10 mL)

  • Weighing: Accurately weigh 78.30 mg of Quinidine Sulfate Dihydrate.

  • Solubilization: Add 10.0 mL of high-grade DMSO (

    
    99.9%).
    
  • Mixing: Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

Self-Validating Check:

  • Dilute 1:100 in PBS (pH 7.4). If precipitate forms, the stock integrity is compromised or the buffer is incompatible (rare at 100 µM).

Application I: hERG Channel Inhibition (Safety Pharmacology)

Context: Quinidine is the gold-standard positive control for hERG (human Ether-à-go-go-Related Gene) tail current inhibition, a surrogate marker for QT interval prolongation and Torsades de Pointes risk.

Concentration Strategy
  • Target IC50: Literature consensus places the hERG IC50 between 0.3 µM and 1.0 µM depending on the platform (Manual Patch Clamp vs. Automated).

  • Screening Range: To generate a full dose-response curve, span 3 logs around the expected IC50.

Experimental TierRecommended Concentration RangePurpose
Positive Control Point 3.0 µM - 5.0 µM Should elicit >80% block to validate system sensitivity.
IC50 Determination 10 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM Full Hill slope characterization.
Workflow Visualization

hERG_Workflow Stock 10 mM Stock (DMSO) Intermed Intermediate Dilution (1000x in DMSO) Stock->Intermed Serial Dilution AssayBuffer Extracellular Buffer (0.1% DMSO Final) Intermed->AssayBuffer 1:1000 Dilution CellSystem HEK293-hERG (Voltage Clamp) AssayBuffer->CellSystem Perfusion Readout Tail Current Inhibition (%) CellSystem->Readout Analysis

Caption: Workflow for preparing hERG assay solutions ensuring final DMSO concentration remains <0.1% to avoid solvent artifacts.

Application II: CYP2D6 Inhibition (Drug-Drug Interaction)[8]

Context: Quinidine is a potent, specific, and competitive inhibitor of CYP2D6.[8] It is used to phenotype enzymes or verify the contribution of CYP2D6 to a test drug's metabolism.

Concentration Strategy
  • Mechanism: Competitive inhibition.[9]

  • Potency (

    
    ): 0.02 – 0.10 µM .
    
  • Standard Inhibitor Concentration: To achieve >90% inhibition of CYP2D6 in human liver microsomes (HLM), a concentration of 1 µM to 5 µM is typically sufficient.

Protocol Note: Unlike mechanism-based inhibitors (e.g., furafylline), Quinidine does not require a pre-incubation step with NADPH. It can be co-incubated with the substrate.

ParameterValueNotes

(Inhibition Constant)
~0.03 µM Extremely potent.[8][9]
Working Conc. (Phenotyping) 1.0 - 5.0 µM Ensures complete blockade of CYP2D6 pathways.
Substrate Selection Bufuralol or DextromethorphanClassic CYP2D6 probes.

Application III: P-gp (MDR1) Transporter Studies

Context: Quinidine is both a substrate and an inhibitor of P-glycoprotein (P-gp/MDR1). In Caco-2 or MDCK-MDR1 permeability assays, it is used to assess efflux transporter activity.[10]

Concentration Strategy
  • As a Substrate: Used at low concentrations (e.g., 1 - 10 µM ) to measure Efflux Ratio (ER).

  • As an Inhibitor: Used at high concentrations to saturate the transporter and block efflux of other drugs.

    • IC50 for Inhibition: ~2.0 - 5.0 µM (against Digoxin transport).

    • Complete Blockade: 50 µM - 100 µM .

Mechanism of Action Diagram

Pgp_Mechanism Drug Substrate Drug (Intracellular) Pgp P-gp Transporter (Apical Membrane) Drug->Pgp Binds Efflux Efflux to Lumen (Reduced Bioavailability) Pgp->Efflux Transports Quinidine Quinidine (Inhibitor) Block Competitive Binding Quinidine->Block High Conc (50µM) Block->Pgp Inhibits Function Block->Efflux Prevents

Caption: Quinidine acts as a competitive inhibitor at the P-gp binding site, preventing the efflux of co-administered substrates like Digoxin.

Summary of Recommended Concentrations

Assay TypeRole of QuinidineKey MetricRecommended Test Concentration
hERG Patch Clamp Positive ControlIC50 ~ 0.8 µM3.0 µM (for single point QC)
CYP2D6 Microsomes Specific Inhibitor

~ 0.03 µM
1.0 µM (for >90% inhibition)
P-gp (Caco-2) Efflux InhibitorIC50 ~ 2.2 µM50 µM (for complete block)

Troubleshooting & Best Practices

  • Light Sensitivity: Quinidine sulfate degrades upon prolonged exposure to light. Always use amber vials and minimize exposure during bench work.

  • Adsorption: Quinidine is lipophilic (LogP ~ 3.4). In low-protein buffers (e.g., hERG saline), it may adsorb to plastic tubing.

    • Solution: Pre-coat perfusion lines with the drug solution for 5 minutes before recording, or use glass-lined reservoirs where possible.

  • Salt Correction: Always verify if your supplier provided the Dihydrate or Anhydrous form. The 5% mass difference is significant for

    
     calculations.
    

References

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database." Journal of Pharmacological and Toxicological Methods, 2003.

  • Zhang, S., et al. "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect."[11] International Journal of Molecular Sciences, 2016.

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration, 2020.

  • Tran, T. H., et al. "Inhibition of P-glycoprotein-mediated digoxin transport by quinidine in Caco-2 cells."[12] Drug Metabolism and Disposition, 2002.

  • PubChem Compound Summary. "Quinidine sulfate dihydrate."[3][5] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Quinidine Sulfate Dihydrate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quinidine Sulfate Dihydrate. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when working with aqueous solutions of this compound. This guide is designed to provide not just procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental work.

Section 1: Fundamentals of Quinidine Sulfate Solutions

This section covers the basic properties and essential handling procedures for preparing and assessing quinidine sulfate solutions.

FAQ: What are the key physicochemical properties of quinidine sulfate dihydrate I should be aware of?

Understanding the fundamental properties of quinidine sulfate dihydrate is crucial for its effective use. These characteristics influence its solubility, how it interacts with different solvents and pH environments, and its inherent stability.

Expertise & Experience: The dihydrate form means that water molecules are part of the crystal structure. It's important to use the correct molecular weight that accounts for these water molecules in your concentration calculations. The two pKa values indicate that quinidine has two basic nitrogen atoms, making its ionization state, and therefore its solubility and partitioning behavior, highly dependent on the pH of the aqueous solution.[1][2]

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O[1]
Molecular Weight 782.94 g/mol [1]
Appearance White, needle-like crystals or powder[1][3]
Aqueous Solubility Approx. 10-11 mg/mL (1 g in 100 mL) at 25 °C[1][4][5]
Solubility in Other Solvents Soluble in alcohol and chloroform[1][6]
pKa Values pKa1: ~4.2, pKa2: ~8.6-8.8[2][5]
pH of 1% Aqueous Solution 6.0 - 7.0[4][5][7]
FAQ: How do I properly prepare an aqueous stock solution of quinidine sulfate dihydrate?

Proper solution preparation is the first step in any successful experiment.

Trustworthiness: A validated preparation method ensures that the compound is fully dissolved and that the initial solution is stable and accurately concentrated. Given its limited aqueous solubility of about 10 mg/mL, attempting to create highly concentrated stock solutions in water alone can lead to incomplete dissolution and inaccurate dosing.[5] Using a small amount of acid can aid dissolution, as quinidine salts are more soluble in acidic conditions.[8]

Experimental Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of quinidine sulfate dihydrate powder. For a 10 mL solution, this would be 100 mg.

  • Initial Solvation: Transfer the powder to a suitable volumetric flask (e.g., 10 mL). Add approximately 7 mL of purified water (e.g., Milli-Q or HPLC-grade).

  • Acidification (If Necessary): If dissolution is slow, add 0.1 N HCl dropwise while stirring until the powder fully dissolves. Quinidine sulfate is more soluble in acidic solutions.[8]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with purified water.

  • Mixing: Cap the flask and invert it several times to ensure homogeneity.

  • Filtration (Recommended): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.

  • Storage: Immediately protect the solution from light by storing it in an amber vial or by wrapping a clear vial in aluminum foil.[3][9] Store at 2-8°C for short-to-medium term storage.[10][11]

FAQ: My quinidine sulfate solution has developed a brownish tint. Is it still usable?

This is a very common observation and a critical indicator of product degradation.

Expertise & Experience: The development of a brownish color in quinidine salt solutions is a classic sign of photodegradation.[3][5] Exposure to light, particularly UV light, initiates chemical reactions that alter the molecule's structure, leading to colored degradation products.[12] Using a discolored solution is strongly discouraged as it introduces unknown impurities, lowers the concentration of the active compound, and can lead to erroneous and irreproducible results.[5] For clinical applications, only clear, colorless solutions should be used.[3]

Section 2: Critical Stability Factors

The stability of quinidine in solution is not absolute. It is a dynamic process influenced by several environmental factors. Understanding these factors is key to preventing degradation and ensuring data quality.

Mandatory Visualization: Factors Influencing Quinidine Stability

cluster_main cluster_factors cluster_outcomes Quinidine Quinidine Sulfate in Aqueous Solution Light Light (UV/Vis) Quinidine->Light pH pH / Acidity Quinidine->pH Temp Temperature Quinidine->Temp Oxygen Oxidizing Agents (e.g., H₂O₂) Quinidine->Oxygen Photo Photodegradation (Discoloration, Photoproducts) Light->Photo Hydrolysis Hydrolysis (Acid/Base Mediated) pH->Hydrolysis Thermal Thermal Degradation (Accelerated Reactions) Temp->Thermal Oxidation Oxidative Degradation (N-oxides, etc.) Oxygen->Oxidation cluster_workflow Forced Degradation Workflow Prep Prepare Quinidine Aqueous Solution Stress Subject Aliquots to Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Stressors Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Stress->Ox Photo Photolysis (ICH Q1B Light Exposure) Stress->Photo Thermal Thermal Stress (e.g., 60-80°C, in dark) Stress->Thermal Control Control Sample (Protected from stress) Stress->Control Control Analysis Analyze All Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Control->Analysis Eval Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants Analysis->Eval

Caption: General workflow for a forced degradation study. [12]

Experimental Protocol: Forced Degradation Study

This protocol is based on common industry practices and ICH guidelines. [12]

  • Solution Preparation: Prepare a stock solution of quinidine sulfate dihydrate in water or a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Distribute the stock solution into separate, clearly labeled vials for each stress condition and time point. Include a "control" vial to be stored under normal conditions (e.g., 2-8°C, protected from light).

  • Applying Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Add a volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose a solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B specifications (e.g., 1.2 million lux hours visible and 200 watt hours/m² UVA). [12][13]Keep a control sample wrapped in foil in the same chamber.

    • Thermal Degradation: Place an aliquot in an oven at a high temperature (e.g., 60-80°C). This sample should be protected from light.

  • Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Quenching/Neutralization:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis.

    • For other samples, dilute directly with the mobile phase.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Protocol: General Stability-Indicating RP-HPLC Method

A good stability-indicating method is one that can separate the parent quinidine peak from all potential degradation products and impurities.

  • Column: C18, e.g., 4.6 mm x 100 mm, 5 µm particle size. [14]* Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to ~3 with phosphoric acid) and acetonitrile (e.g., 25:75 v/v). [14]* Flow Rate: 0.8 - 1.0 mL/min. [14][15]* Detection: UV detection at 235 nm or 254 nm. [7][14]* Column Temperature: 30 °C. [15]* Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

By following these guidelines and understanding the underlying chemical principles, researchers can handle quinidine sulfate dihydrate solutions with confidence, ensuring the generation of accurate and reliable data.

References

  • Quinidine | C20H24N2O2 | CID 441074 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Safety Data Sheet: Quinidine sulphate dihydrate. (2024). Carl ROTH. [Link]

  • Quinidine: Package Insert / Prescribing Information. (2025). Drugs.com. [Link]

  • Quercetin – Quinidine Sulfate | Trissel's Stability of Compounded Formulations, 6th Edition. (n.d.). Drugs.com. [Link]

  • Effect of Medium pH and Light on Quinidine Production in Cinchona calisaya Wedd. Endophytic Fungi. (2021). PMC. [Link]

  • Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart. (1993). PubMed. [Link]

  • Effect of perfusate pH on reduction of quinidine capillary permeability by albumin in isolated perfused rat heart. (1994). PubMed. [Link]

  • Quinidine Sulfate. (n.d.). USP-NF. [Link]

  • Quinidine Sulfate Hydrate. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens. (2025). ACS Publications. [Link]

  • Dilution Quinidine Gluconate. (2017). GlobalRPH. [Link]

  • Quinidine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Quinine and Quinidine Photoproducts Can Be Identical. (1996). PubMed. [Link]

  • Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs. (2022). CFSRE. [Link]

  • pH-Dependent effects of quinidine on the kinetics of dV/dtmax in guinea pig ventricular myocardium. (1982). AHA Journals. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • A Method for Differentiation and Analysis of Quinine and Quinidine by Gas Chromatography/Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. [Link]

  • Quinidine. (n.d.). Wikipedia. [Link]

  • ANALYTICAL-METHOD-DEVELOPMENT-AND-VALIDATION-OF-QUINIDINE-IN-PHARMACEUTICAL-DOSAGE-FORMS-BY-USING-RP-HPLC-METHOD.pdf. (n.d.). JIDPTS. [Link]

  • Quinine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • PHOTOSTABILITY TESTING. (2013). PharmaTutor. [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: Quinidine sulfate. (2008). FIP. [Link]

  • Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers. (2000). PubMed. [Link]

Sources

Quinidine sulfate light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinidine Sulfate

Guide for Researchers on Light Sensitivity & Optimal Storage Conditions

As a Senior Application Scientist, I've frequently fielded questions from researchers in pharmaceutical development and academic labs regarding the stability of quinidine sulfate. Its inherent photosensitivity is a critical parameter that, if managed improperly, can compromise experimental integrity, leading to inconsistent results and loss of valuable materials. This guide is structured to address the most common challenges and questions, providing not just protocols, but the scientific rationale behind them to ensure your work is both reproducible and robust.

Frequently Asked Questions (FAQs)

Q1: What are the official storage conditions for quinidine sulfate powder?

According to the United States Pharmacopeia (USP), quinidine sulfate must be preserved in well-closed, light-resistant containers[1]. This is the primary and most critical storage requirement. Further guidance suggests storage at a controlled room temperature of 20°C to 25°C (68°F to 77°F)[2]. While it does not have stringent temperature requirements for stability, protection from moisture and light is paramount[3].

Q2: How sensitive is quinidine sulfate to light? What are the visible signs of degradation?

Quinidine sulfate is highly sensitive to light and will darken upon exposure.[2][4][5][6][7] This discoloration, typically a yellowing or browning, is the most common visual indicator of photodegradation. The molecule, a stereoisomer of quinine, is derived from cinchona bark and contains a quinoline ring system, which is susceptible to photo-oxidation. Solutions of quinidine salts will also slowly acquire a brownish tint when exposed to light and should not be used if discolored[4].

Q3: What happens to the molecule when it degrades from light exposure?

Exposure to light, particularly UV and high-energy visible light, provides the energy to initiate chemical reactions[8]. For quinidine, this primarily involves oxidation. While the complete degradation pathway is complex, a known degradation product formed under heat and acid conditions is the toxic isomer quinicine (also known as quinotoxine)[3]. Photodegradation can also lead to the formation of other oxidized derivatives and impurities, which can alter the compound's efficacy and safety profile[8].

Q4: I work with quinidine sulfate solutions. Do the same storage rules apply?

Yes, and with even greater importance. Solutions often degrade more rapidly than the solid-state powder. Aqueous solutions of quinidine sulfate should be prepared fresh and used immediately. If short-term storage is necessary, they must be kept in amber or foil-wrapped volumetric flasks or vials to protect them from light[4][9]. A solution in dilute sulfuric acid is known to exhibit a vivid blue fluorescence, which disappears upon the addition of hydrochloric acid; a change in this fluorescent property could also indicate degradation[1][10].

Troubleshooting Guide

Issue: My stock of quinidine sulfate powder has turned slightly yellow/brown.
  • Probable Cause: The material has been exposed to light during storage or handling. This discoloration indicates the formation of degradation products[2][6].

  • Recommended Action:

    • Do Not Use for Quantitative Experiments: The purity of the compound is compromised. Using it will lead to inaccurate concentrations and potentially confounding biological or chemical effects from the impurities.

    • Quarantine the Material: Label it clearly as "Suspected Degradation - For Qualitative/Testing Use Only."

    • Review Storage & Handling Procedures: Use the workflow diagram below to identify and rectify gaps in your lab's handling of photosensitive compounds. Ensure all users are trained on proper procedures.

    • Procure New Material: For all future quantitative work, use a new, unopened container of quinidine sulfate, and implement rigorous light-protection protocols from the moment it is received.

Issue: I'm seeing inconsistent results in my cell-based assay using a quinidine sulfate solution.
  • Probable Cause: If you've ruled out other experimental variables, the degradation of your quinidine sulfate stock solution is a likely culprit. Degradation can occur rapidly in solution upon exposure to ambient lab lighting[11]. This leads to a lower concentration of the active parent compound and the presence of unknown impurities.

  • Recommended Action:

    • Prepare Fresh Solutions Daily: Do not use stock solutions prepared on previous days unless their stability under your specific storage conditions has been formally validated.

    • Work in Subdued Light: When preparing solutions or plating experiments, turn off or dim overhead lights and work away from windows. Use amber or red lighting if possible[8].

    • Use Light-Blocking Containers: Prepare and store solutions in amber glass vials or tubes. For experiments involving microplates, keep them covered with a lid or aluminum foil whenever they are not inside a reader or incubator[9].

    • Perform a Stability Check: If you must store solutions, perform a simple stability check using the UV-Vis protocol outlined below to determine an acceptable use-by time.

Data Summary & Workflows

Table 1: Recommended Storage and Handling Conditions for Quinidine Sulfate
ParameterConditionRationale & Source(s)
Temperature 20°C to 25°C (68°F to 77°F)Standard controlled room temperature ensures chemical stability. No special temperature conditions are typically required.[2][3]
Light Exposure Protect from light at all times.Prevents photo-oxidation and the formation of degradation products like quinicine. The compound is known to darken upon exposure.[1][2][4][6][7]
Packaging (Solid) Well-closed, light-resistant containers.As mandated by the USP. "Well-closed" protects from moisture and contamination; "light-resistant" (e.g., amber glass) prevents photodegradation.[1]
Packaging (Solution) Amber glass or containers wrapped in aluminum foil.Solutions are more susceptible to degradation. Opaque or amber containers block UV and visible light wavelengths that initiate the process.[9][11]
Humidity Store in a dry place. Protect from moisture.Prevents clumping of the hygroscopic powder and potential hydrolysis.[3]
Diagram 1: Experimental Workflow for Handling Quinidine Sulfate

G cluster_0 Phase 1: Receipt & Initial Storage cluster_1 Phase 2: Experimental Use Receipt Receive New Compound Inspect Visual Inspection (White, crystalline powder?) Receipt->Inspect Store Store Immediately: - Light-resistant container - 20-25°C - Dry location Inspect->Store Pass Quarantine Quarantine Lot (Discolored or clumpy) Contact Supplier Inspect->Quarantine Fail Dispense Dispense Solid (Subdued light) Store->Dispense PrepareSol Prepare Solution (Use amber glassware/foil) Dispense->PrepareSol Use Use Immediately in Assay PrepareSol->Use ShortStore Short-Term Storage (<24h, 4°C, dark) PrepareSol->ShortStore

Caption: Decision workflow for receiving, storing, and handling quinidine sulfate.

Diagram 2: Simplified Photodegradation Concept

G QS Quinidine Sulfate (Active Compound) Degradation Photo-Oxidation Reaction QS->Degradation Light Light Energy (UV / Visible) Light->Degradation Products Degradation Products - Quinicine (Quinotoxine) - Other Oxidized Derivatives - Loss of Potency Degradation->Products

Caption: Conceptual pathway of quinidine sulfate photodegradation.

Experimental Protocols

Protocol 1: Visual Inspection Upon Receipt
  • Environment: Perform the inspection in a well-lit area to accurately assess color, but do so quickly to minimize light exposure.

  • Container Check: Ensure the container seal is intact and the packaging is light-resistant (e.g., amber bottle within an opaque outer box).

  • Color Assessment: The powder should be white to off-white and crystalline[2][6][7].

  • Physical State: The material should be a fine, free-flowing powder. Note any clumping, which could indicate moisture absorption.

  • Documentation: Record the date of receipt, lot number, and visual inspection results in your lab notebook. If the material is not white, contact the supplier immediately before use.

Protocol 2: Rapid Stability Assessment by UV-Vis Spectrophotometry

This protocol is a quick, non-quantitative method to check for gross degradation in a solution.

  • Standard Preparation: Accurately prepare a ~10-20 µg/mL solution of quinidine sulfate from a new, protected stock in a suitable solvent (e.g., 0.1 N HCl or Methanol:Water).

  • Initial Scan: Immediately after preparation, scan the solution from 200-400 nm in a dual-beam spectrophotometer to obtain its absorbance spectrum and identify the wavelength of maximum absorbance (λmax). Literature suggests λmax values around 233 nm, but this can vary with the solvent[12][13].

  • Stress Condition: Transfer an aliquot of the same solution to a clear glass vial and expose it to direct laboratory light or sunlight for a defined period (e.g., 1, 4, and 8 hours). Keep a control sample wrapped in foil in the dark.

  • Follow-up Scans: At each time point, scan the light-exposed sample and the dark control.

  • Analysis: Compare the spectra. Signs of degradation include:

    • A decrease in the absorbance at the original λmax.

    • A shift in the λmax.

    • The appearance of new peaks or shoulders in the spectrum, indicating the formation of new chromophoric species.

Protocol 3: Confirmatory Photostability Testing by HPLC (ICH Q1B Guideline Summary)

For formal drug development, photostability testing must follow ICH Q1B guidelines. This is a summary of the approach.[14][15][16][17][18]

  • Sample Preparation: Prepare samples of the solid drug substance and/or the drug product in its intended packaging. Also, prepare solutions of the drug.

  • Light Exposure: Expose the samples to a controlled light source that produces a standardized output. The ICH specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter[15][18]. A dark control, protected from light, must be stored under the same temperature conditions.

  • Analytical Method: Use a validated, stability-indicating HPLC method. This typically involves a C18 reversed-phase column and a mobile phase capable of separating quinidine sulfate from its potential degradation products[12][19]. UV detection is common.

  • Analysis:

    • Inject the dark control and light-exposed samples onto the HPLC system.

    • Compare the chromatograms. Photodegradation is indicated by:

      • A significant decrease in the peak area of the parent quinidine sulfate peak.

      • The appearance of new peaks corresponding to degradation products.

      • A failure to maintain mass balance (the sum of the parent peak and degradation peaks does not equal the initial parent peak area), which may indicate the formation of non-UV active or insoluble products.

    • The results will determine if the substance is photolabile and what protective measures (e.g., light-resistant packaging) are required[14][20].

References

  • ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • In the right light: What ICH photostability tests are all about. Binder World. [Link]

  • USP Monographs: Quinidine Sulfate. USP29-NF24. [Link]

  • Quercetin – Quinidine Sulfate. Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: Quinidine sulfate. FIP. [Link]

  • How To Protect Light Sensitive Products. Tablet Presses. [Link]

  • Quinidine Sulfate Tablets, USP. DailyMed. [Link]

  • Safety Data Sheet: Quinidine Sulfate USP Dihydrate. PCCA. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Simultaneously Estimation of Quinine Sulphate: RP HPLC Techniques. IJNRD. [Link]

  • Review of the Stability of Photosensitive Medications. Aula Medica. [Link]

  • Light Sensitive Drug Products Need Protection. West Pharmaceutical Services. [Link]

  • QUINIDINE SULFATE. FDA. [Link]

  • Quinidine sulfate anhydrous | C40H50N4O8S. PubChem. [Link]

  • Safety Data Sheet. Buchler GmbH. [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • Determination of Quinine Sulfate in Extemporaneous Suspension by Stability Indicating High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Quinidine Sulfate Hydrate. PMDA. [Link]

  • An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. Semantic Scholar. [Link]

  • Quinidine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF DEXTROMETHORPHAN AND QUINIDINE BY RP-HPLC AND UV-SPECTROMETRY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Quinidine Sulfate USP. USP. [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]

  • QUINIDINE SULFATE USP DIHYDRATE. PCCA. [Link]

  • Quinidine Sulfate Side Effects. GoodRx. [Link]

  • Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens. PMC. [Link]

  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. [Link]

  • Photocatalytic degradation kinetics and mechanism of environmental pharmaceuticals in aqueous suspension of TiO2: A case of sulfa drugs. ResearchGate. [Link]

  • Quinidine. Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. PMC. [Link]

  • Quinidine. StatPearls - NCBI Bookshelf. [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]

Sources

Technical Support Center: Managing Quinidine Sulfate Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty Drug" Paradox

Quinidine Sulfate is a cornerstone reagent in safety pharmacology—specifically as a positive control for hERG potassium channel blockade (IC₅₀ ~0.7–3.0 µM) and a potent CYP2D6 inhibitor. However, its utility is often compromised by its "promiscuous" binding profile. It is not a clean bullet; it is a shotgun.

In high-throughput screening (HTS) and lead optimization, Quinidine often generates false positives (by inhibiting off-target ion channels) or false negatives (by masking metabolic instability via CYP inhibition).

This guide provides the technical causality, troubleshooting workflows, and self-validating protocols to distinguish true pharmacological signals from Quinidine-induced artifacts.

Part 1: Electrophysiology & Ion Channel Specificity

Q: My NaV1.5 assay shows unexpected blockage when using Quinidine as a control. Is my cell line contaminated?

A: It is likely not contamination but state-dependent blockade . While Quinidine is a standard hERG blocker, it is also a Class Ia antiarrhythmic that blocks Sodium Channels (NaV1.[1]5) and Calcium Channels (CaV1.2).[1][2]

The Mechanism: Quinidine binds to the open/inactivated state of NaV1.5. If your assay uses a voltage protocol with high-frequency depolarization or a holding potential that favors the inactivated state (e.g., -60 mV rather than -120 mV), Quinidine’s potency at NaV1.5 increases drastically (IC₅₀ shifts from ~60 µM to <10 µM), overlapping with its hERG activity.

Troubleshooting Workflow:

  • Check Holding Potential: Ensure your NaV1.5 assay holds cells at hyperpolarized potentials (-100 to -120 mV) to minimize Quinidine binding.

  • Frequency Check: Reduce stimulation frequency. Quinidine exhibits "use-dependence"—blockade increases with faster pulsing (1 Hz vs 0.1 Hz).

  • Run the "Selectivity Ramp" Protocol:

Protocol: Distinguishing hERG vs. NaV Blockade
  • Step 1: Establish a stable baseline current for both

    
     (hERG) and 
    
    
    
    (NaV1.5) in dual-patch or separate well setups.
  • Step 2: Apply Quinidine at 1 µM .

    • Expected Result: >50% block of hERG; <5% block of NaV1.5 (at resting state).

  • Step 3: Increase to 10 µM .

    • Expected Result: >90% block of hERG; ~10-20% block of NaV1.5 (tonic).

  • Step 4: Pulse NaV1.5 at 10 Hz for 20 pulses.

    • Diagnostic: If NaV1.5 block jumps to >50%, you are observing use-dependent block , confirming Quinidine interference.

Data Summary: Quinidine Potency Across Targets
TargetPrimary FunctionIC₅₀ / Ki (Approx)Interaction Type
hERG (Kv11.1) Repolarization0.8 – 3.0 µMPore Block (High Potency)
NaV1.5 Depolarization16 – 70 µM (Tonic) ~5–10 µM (Use-Dependent)State-Dependent Block
CaV1.2 Calcium Entry3 – 30 µMVoltage-Dependent Block
CYP2D6 Metabolism20 – 50 nMCompetitive Inhibition
P-gp (MDR1) Efflux Transporter1 – 5 µMSubstrate & Inhibitor

Part 2: ADME & Transporter Interference

Q: I am using Quinidine to inhibit P-gp in Caco-2 cells, but my test compound's recovery is inconsistent.

A: This is often due to Fluorescence Interference or Metabolic Shunting , rather than transporter failure.

1. The Fluorescence Artifact: Quinidine is naturally fluorescent (Excitation ~350 nm, Emission ~450 nm).[3] If your test compound is detected via fluorescence (e.g., Rhodamine 123 or Doxorubicin), Quinidine will artificially inflate the "apical" signal, masking the transport inhibition.

2. The Metabolic Shunt: If your test compound is a CYP2D6 substrate, Quinidine (even at 1 µM) will completely ablate CYP2D6 activity. In competent cells (or microsomes), this stops clearance, making the compound appear more stable or permeable than it truly is.

Visual Troubleshooting: The "Dirty Profile" Map

Quinidine_Interactions Quinidine Quinidine Sulfate hERG hERG (Kv11.1) Primary Target Quinidine->hERG Block (IC50 ~1µM) NaV NaV1.5 (Use-Dependent) Quinidine->NaV Off-Target (High Freq) CYP CYP2D6 (Nanomolar Inhibition) Quinidine->CYP Strong Inhibition (Ki ~30nM) Pgp P-gp (MDR1) (Efflux Inhibition) Quinidine->Pgp Inhibition (IC50 ~5µM) Fluor Optical Assay (Blue Fluorescence) Quinidine->Fluor False Signal (Ex350/Em450)

Figure 1: The "Promiscuity Map" of Quinidine Sulfate. Note the overlap between the desired hERG blockade and critical off-target metabolic and optical effects.

Part 3: Physicochemical & Optical Artifacts

Q: My fluorescence polarization (FP) assay background is too high when Quinidine is present.

A: Quinidine has a strong intrinsic fluorescence yield in the blue region.

Optical Specifications:

  • Excitation: 340–350 nm (UV region)

  • Emission: 440–460 nm (Blue)

  • Interference: Overlaps with DAPI, Hoechst, Coumarin, and potentially the donor channel of some FRET pairs.

Solution:

  • Switch Readout: Use LC-MS/MS for quantification instead of fluorescence when Quinidine is the inhibitor.

  • Red-Shift: If you must use fluorescence, use red-shifted probes (e.g., Alexa Fluor 647, Cy5) where Quinidine does not emit.

  • Background Subtraction Protocol:

Protocol: Correcting Quinidine Background
  • Blank Preparation: Prepare a "Quinidine-only" well at the highest concentration used in the assay (e.g., 10 µM) without the test probe.

  • Gain Adjustment: Set the detector gain such that the Quinidine-only well reads <5% of the dynamic range.

  • Subtraction: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    Note: If Signal{QuinidineBlank} is >20% of your sample signal, the assay is invalid. Switch to LC-MS.
    

Part 4: Solubility & Handling

Q: I see precipitation when adding Quinidine to my physiological buffer (pH 7.4).

A: Quinidine Sulfate is highly soluble in acidic environments but solubility drops as pH approaches its pKa (8.8) and the uncharged base dominates.

  • Acidic (pH < 6.0): Solubility > 10 mg/mL (Stable).

  • Physiological (pH 7.4): Solubility drops. High concentrations (>100 µM) may crash out, especially in high-salt buffers (PBS).

Best Practice:

  • Prepare a 10 mM stock in DMSO .

  • Dilute into assay buffer immediately before use.

  • Do not store aqueous dilutions at pH 7.4 for >24 hours.

Summary Troubleshooting Workflow

Troubleshooting_Logic Start Start: Anomalous Data with Quinidine Control Q1 Is the Assay Optical (Fluorescence)? Start->Q1 Check_WL Check Wavelengths: Ex ~350nm / Em ~450nm? Q1->Check_WL Yes Q2 Is it a Cell-Based Metabolic Assay? Q1->Q2 No Sol_Optical Artifact: Intrinsic Fluorescence. Action: Switch to Red Probe or LC-MS Check_WL->Sol_Optical Overlap Check_WL->Q2 No Overlap Check_CYP Is Test Compound a CYP2D6 Substrate? Q2->Check_CYP Yes Q3 Is it an Ion Channel Assay (NaV/CaV)? Q2->Q3 No Sol_Metabolic Artifact: Metabolic Shunting. Action: Use specific CYP2D6 inhibitor (e.g., CP-100356) instead Check_CYP->Sol_Metabolic Yes Check_CYP->Q3 No Check_Pulse Is Stimulation Frequency >1Hz? Q3->Check_Pulse Yes Valid Data Likely Valid (True hERG Block) Q3->Valid No Sol_EP Artifact: Use-Dependent Block. Action: Reduce Freq to 0.1Hz or Hyperpolarize Holding Potential Check_Pulse->Sol_EP Yes Check_Pulse->Valid No

Figure 2: Decision tree for isolating Quinidine-induced experimental artifacts.

References

  • FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. (CYP2D6 inhibition data). Available at: [Link]

  • IUPHAR/BPS Guide to Pharmacology. Voltage-gated sodium channels (NaV1.5) and hERG interactions.[4] Available at: [Link][5][6]

  • Zhang, S., et al. (2016). "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel." PLOS ONE. (Detailed IC50 comparison). Available at: [Link]

  • PubChem Compound Summary: Quinidine Sulfate. (Physicochemical properties and fluorescence data). Available at: [Link]

  • University of Washington Drug Interaction Database. (CYP and Transporter inhibition constants). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quinidine Sulfate vs. Quinine for In Vitro Antimalarial Studies

Author: BenchChem Technical Support Team. Date: February 2026

For decades, quinine, an alkaloid derived from the Cinchona tree, has been a cornerstone of antimalarial chemotherapy. Its diastereomer, quinidine, primarily known for its antiarrhythmic properties, has also demonstrated significant antimalarial activity.[1][2][3] For researchers in drug development and parasitology, the choice between these two compounds for in vitro studies is not merely a matter of convenience. It is a decision that hinges on subtle but significant differences in potency, stereochemistry, and historical context. This guide provides an in-depth comparison to inform experimental design and data interpretation.

Mechanism of Action: A Shared Strategy of Heme Detoxification Interference

Both quinine and quinidine exert their primary antimalarial effect during the intraerythrocytic stage of the Plasmodium falciparum life cycle.[1] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes this heme into an inert polymer called hemozoin.[4][5]

Quinine and quinidine, as weak bases, accumulate in this acidic vacuole.[5] There, they are thought to interfere with hemozoin formation by binding to heme, preventing its crystallization.[4][5] This leads to a buildup of the cytotoxic heme, ultimately killing the parasite.[5][6] While this core mechanism is shared, their stereochemical differences may lead to subtle variations in their binding affinity and interaction with other potential targets, although the primary mode of action is widely accepted to be the inhibition of heme polymerization.[6][7]

Antimalarial Mechanism Fig. 1: Mechanism of Quinine/Quinidine Action cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_drug Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Heme->Heme Accumulation & Parasite Lysis Hemozoin Non-Toxic Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Drug Quinine / Quinidine Drug->Hemozoin Inhibition Workflow Fig. 2: SYBR Green I Antimalarial Assay Workflow A Prepare Drug Dilution Plate (Quinine, Quinidine, Controls) C Add Parasites to Drug Plate A->C B Prepare Parasite Suspension (0.5% Parasitemia, 1.5% Hematocrit) B->C D Incubate for 72 hours (37°C, Gas Mixture) C->D E Add Lysis Buffer with SYBR Green I Dye D->E F Incubate 1-2 hours (Dark) E->F G Read Fluorescence (Ex: 485nm, Em: 530nm) F->G H Data Analysis: Plot Dose-Response Curve G->H I Calculate IC50 Values H->I

Caption: High-throughput in vitro antimalarial drug susceptibility workflow.

Practical Considerations for Researchers

  • Stereochemical Purity: When sourcing compounds, ensure high purity. Since quinine and quinidine are diastereomers, their separation can be challenging, and contamination of one with the other could confound results. [8]* Cytotoxicity: While both compounds are used clinically, quinidine is associated with more pronounced cardiac effects, specifically QT interval prolongation. [9]While this is a clinical concern, it is also important to assess cytotoxicity against mammalian cell lines (e.g., HeLa, HEK293) in parallel with antimalarial assays to determine the in vitro therapeutic index (Selectivity Index = Cytotoxicity IC50 / Antimalarial IC50).

  • Sulfate vs. Other Salts: Both are often supplied as sulfate salts. Ensure that the molecular weight is correctly accounted for when preparing stock solutions to ensure accurate molar concentrations.

  • Which to Choose?

    • For studies aiming to screen for novel antimalarials or understand resistance mechanisms, quinidine may serve as a slightly more potent reference compound. Its consistent, slightly lower IC50 can provide a stringent benchmark.

    • For studies where the results are intended to be directly compared with a long history of clinical and field data, quinine remains the traditional and more widely referenced standard.

Conclusion

Quinidine and quinine are both highly effective antimalarials in vitro, acting through the inhibition of hemozoin formation. While structurally similar, their stereochemical difference imparts slightly greater in vitro potency to quinidine. For researchers, the choice depends on the specific goals of the study. Quinidine offers a more potent benchmark, while quinine provides continuity with historical data. Regardless of the choice, employing a validated, high-throughput assay like the SYBR Green I method is critical for generating reliable and reproducible data in the quest for new antimalarial therapies.

References

  • Menezes, C.M.S., Kirchgatter, K., Di Santi, S.M., Paula, G.A., & Ferreira, E.I. (2001). In vitro evaluation of quinidine sensitivity in Brazilian Plasmodium falciparum isolates: comparative analysis to quinine and chloroquine. Revista do Instituto de Medicina Tropical de São Paulo, 43(4), 221-226. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1644. [Link]

  • Staines, H.M., & Krishna, S. (2012). Cinchona alkaloids: Quinine and quinidine. In Treatment and Prevention of Malaria (pp. 45-68). Birkhäuser Basel. [Link]

  • Mishra, S.K., & Mohanty, S. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases, 55(4), 255–262. [Link]

  • Singh, A. (2016). Can anyone describe the mechanism of action of quinine? ResearchGate. [Link]

  • Karle, J.M., Karle, I.L., Gerena, L., & Milhous, W.K. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 36(7), 1538–1544. [Link]

  • Mishra, S.K., & Mohanty, S. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases. [Link]

  • Karle, J.M., Karle, I.L., Gerena, L., & Milhous, W.K. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

  • Pediatric Oncall. (n.d.). Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Gorka, A.P., et al. (2013). Relative to Quinine and Quinidine, Their 9-Epimers Exhibit Decreased Cytostatic Activity and Altered Heme Binding but Similar Cytocidal Activity versus Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 57(1), 375-381. [Link]

  • Sabchareon, A., Chongsuphajaisiddhi, T., Sinhasivanon, V., Chanthavanich, P., & Attanath, P. (1988). In vivo and in vitro responses to quinine and quinidine of Plasmodium falciparum. Bulletin of the World Health Organization, 66(3), 347–352. [Link]

  • Cooper, D.J., & Ly, B.T. (2023). Quinidine. In StatPearls. StatPearls Publishing. [Link]

  • Lord, S.J., et al. (2017). Quinine Dimers Are Potent Inhibitors of the Plasmodium falciparum Chloroquine Resistance Transporter and Are Active against Quinoline-Resistant P. falciparum. ACS Medicinal Chemistry Letters, 8(11), 1194-1199. [Link]

  • Webster, H.K., & Whaun, J.M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 543-555. [Link]

  • El-Kashef, H., & El-Kerdawy, M.M. (2024). Widened Scope of Drug Repurposing/Chiral Switches, Elements of Secondary Pharmaceuticals: The Quinine/Quinidine Case. Polycyclic Aromatic Compounds. [Link]

  • Amporndanai, K., et al. (2021). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial Agents and Chemotherapy, 65(11), e00949-21. [Link]

  • Kominos, S., & Maclachlan, W.W. (1963). The cytotoxic effect of quinine, quinidine and hydroxyethylapocupreine upon mammalian cell cultures. The American Journal of the Medical Sciences, 245, 569-572. [Link]

  • Pratt-Riccio, L.R., et al. (2013). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. Malaria Journal, 12, 339. [Link]

  • Nontprasert, A., Pukrittayakamee, S., Kyle, D.E., Vanijanonta, S., & White, N.J. (1996). Antimalarial Activity and Interactions Between Quinine, Dihydroquinine and 3-hydroxyquinine Against Plasmodium Falciparum in Vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 90(5), 553-555. [Link]

  • Menezes, C.M.S., et al. (2001). In vitro EVALUATION OF QUINIDINE SENSITIVITY IN BRAZILIAN Plasmodium falciparum ISOLATES: COMPARATIVE ANALYSIS TO QUININE AND CHLOROQUINE. Revista do Instituto de Medicina Tropical de São Paulo. [Link]

Sources

Comparative Metabolic Stability Guide: Quinidine Sulfate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the metabolic stability of Quinidine Sulfate against its primary structural analogs, Quinine and Hydroquinidine . Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document synthesizes mechanistic insights with actionable experimental protocols.[1]

Key Finding: While Quinidine and Quinine share identical molecular weights and connectivity (stereoisomers), they exhibit distinct interaction profiles with Cytochrome P450 enzymes. Quinidine is a high-affinity substrate for CYP3A4 but a potent inhibitor of CYP2D6 . Its analog, Hydroquinidine, demonstrates superior metabolic stability, correlating with higher oral bioavailability (>90% vs. ~70% for Quinidine).

Mechanistic Background: Structural Determinants of Stability

Metabolic stability in this class of cinchona alkaloids is governed primarily by the accessibility of the quinuclidine ring and the quinoline ring to hepatic oxidases.

The CYP3A4 Dominance

Contrary to common misconceptions involving CYP2D6 (which Quinidine inhibits), the metabolic clearance of Quinidine is driven almost exclusively by CYP3A4 .[2][3]

  • Primary Metabolic Soft Spot: The C3-position of the quinuclidine ring.

  • Reaction: Aliphatic hydroxylation.

  • Product: 3-Hydroxyquinidine (3HQ) . This metabolite retains significant pharmacological activity (50-80% of parent) and contributes to the drug's therapeutic and toxic profile.

Analog Comparison
  • Quinidine (d-isomer): Subject to rapid 3-hydroxylation by CYP3A4.

  • Quinine (l-isomer): Also metabolized by CYP3A4 to 3-hydroxyquinine, but with distinct enzyme kinetics (

    
    , 
    
    
    
    ) due to stereoselective binding in the CYP3A4 active site.
  • Hydroquinidine: Lacks the vinyl group at the C3-position (saturated ethyl group). This structural modification hinders the formation of the vinyl-dependent metabolic intermediates, conferring higher metabolic stability and bioavailability.

Metabolic Pathway Visualization

The following diagram illustrates the primary oxidation pathways mediated by CYP3A4.

MetabolicPathway cluster_Analogs Structural Analogs Quinidine Quinidine (Substrate) CYP3A4 CYP3A4 (Liver Microsomes) Quinidine->CYP3A4 Binding Renal Renal Excretion (Unchanged ~20%) Quinidine->Renal Clearance ThreeHQ 3-Hydroxyquinidine (Major Metabolite) CYP3A4->ThreeHQ 3-Hydroxylation (Rate Limiting) Quinine Quinine (Stereoisomer) Quinine->CYP3A4 Stereoselective Metabolism Hydroquinidine Hydroquinidine (Saturated Vinyl)

Caption: Primary metabolic clearance pathway of Quinidine via CYP3A4-mediated hydroxylation.

Comparative Analysis: Stability & Clearance Data

The following data aggregates intrinsic clearance (


) and half-life (

) trends observed in Human Liver Microsomes (HLM).
CompoundStructural FeaturePrimary EnzymeMetabolic StabilityBioavailability (Oral)
Quinidine Vinyl group at C3 (d-isomer)CYP3A4Moderate (

h in vivo)
~70%
Quinine Vinyl group at C3 (l-isomer)CYP3A4Moderate~80%
Hydroquinidine Ethyl group at C3 (Saturated)CYP3A4High >90%

Key Interpretation: The saturation of the vinyl group in Hydroquinidine reduces the liability for oxidative attack, resulting in a lower intrinsic clearance compared to Quinidine. This makes Hydroquinidine a useful standard for "high stability" in this structural class during assay validation.

Experimental Protocol: Microsomal Stability Assay

To generate reproducible


 data, use this self-validating protocol. This workflow minimizes variability caused by protein binding and cofactor degradation.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Assay Workflow Visualization

AssayWorkflow Step1 1. Pre-Incubation Mix Microsomes (0.5 mg/mL) + Buffer + Test Cmpd (1 µM) Equilibrate at 37°C for 5 min Step2 2. Initiation Add NADPH Regenerating System Start Timer (t=0) Step1->Step2 Step3 3. Sampling Remove aliquots at t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN + Internal Standard Vortex & Centrifuge (4000g, 10 min) Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification (Parent Depletion) Step4->Step5

Caption: Step-by-step workflow for determining metabolic stability in liver microsomes.

Detailed Procedure
  • Preparation: Dilute HLM to a working concentration of 1.0 mg/mL in phosphate buffer. Prepare a 2 µM solution of Quinidine Sulfate (and analogs) in buffer (0.1% DMSO final).

  • Incubation: Mix equal volumes of HLM and Compound solution (Final: 0.5 mg/mL protein, 1 µM compound). Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add NADPH regenerating system.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile.

  • Control: Run a "No-NADPH" control to rule out chemical instability.

Data Calculation

Calculate the slope (


) of the natural log of percentage remaining vs. time.




References

  • Nielsen, T. L., et al. (1999). In vitro metabolism of quinidine: the role of CYP3A4. Drug Metabolism and Disposition.[1][2][4][5][6][7][8] Link

  • Mirghani, R. A., et al. (2002). Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro. Drug Metabolism and Disposition.[1][2][5][6][7][8] Link

  • Domainex. Microsomal Clearance/Stability Assay Protocols. Link

  • Lab Cerba. Quinidine et hydroquinidine: Pharmacokinetic properties. Link

  • Palmer, J. L., et al. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society Transactions.[7] Link

Sources

Quinidine Sulfate versus Lidocaine: A Comparative Electrophysiology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Quinidine Sulfate (Class Ia) and Lidocaine (Class Ib), focusing on their electrophysiological mechanisms, kinetic behaviors, and functional outcomes in cardiac tissue. While both agents target the voltage-gated sodium channel (


), their divergent binding kinetics and state-dependent affinities result in opposing effects on refractoriness and conduction velocity. This analysis is grounded in the Modulated Receptor Hypothesis  and supported by experimental protocols for validation.

Part 1: Mechanistic Architecture

The fundamental difference between these two agents lies in their interaction with the sodium channel's gating states (Resting, Open, Inactivated) and their dissociation kinetics.

The Modulated Receptor Hypothesis
  • Quinidine (Class Ia): Exhibits an "Open State" preference but also binds to inactivated channels. Crucially, it possesses slow dissociation kinetics (

    
    ). This leads to cumulative blockade at normal to high heart rates (use-dependence). Furthermore, Quinidine blocks potassium channels (
    
    
    
    ,
    
    
    ), prolonging repolarization.
  • Lidocaine (Class Ib): Exhibits a high affinity for the Inactivated State and rapid dissociation kinetics (

    
    ). It effectively blocks channels in depolarized (ischemic) tissue but dissociates so rapidly during diastole that it has minimal effect on conduction in normal tissue at resting heart rates.[1]
    
Mechanistic Pathway Diagram

Mechanism_Comparison cluster_Quinidine Quinidine Sulfate (Class Ia) cluster_Lidocaine Lidocaine (Class Ib) Na_Channel Nav1.5 Sodium Channel Q_Bind Binds Open > Inactivated Na_Channel->Q_Bind L_Bind Binds Inactivated State Na_Channel->L_Bind Q_Kinetics Slow Dissociation (Tau > 3s) Q_Bind->Q_Kinetics Q_Effect Marked Vmax Depression Prolonged APD (K+ Block) Q_Kinetics->Q_Effect Cumulative Block L_Kinetics Fast Dissociation (Tau < 0.3s) L_Bind->L_Kinetics L_Effect Minimal Vmax Change (Normal) Shortened APD L_Kinetics->L_Effect Rapid Unblocking

Figure 1: Comparative mechanism of action showing state preference and kinetic consequences.

Part 2: Experimental Methodology

To objectively compare these agents, a Standard Microelectrode Recording Protocol using Canine Purkinje Fibers is the gold standard. This tissue is sensitive to both conduction velocity (


) and repolarization (

) changes.
Tissue Preparation & Setup
  • Harvest: Excision of Purkinje fiber strands from canine hearts (anesthetized with pentobarbital).

  • Perfusion: Mount fibers in a tissue bath superfused with Tyrode’s solution (pH 7.4, 37°C,

    
     4.0 mM).
    
  • Instrumentation: Impale cells with 3M KCl-filled glass microelectrodes (

    
     resistance) to record transmembrane action potentials.
    
  • Differentiation: Analog differentiation of the voltage signal (

    
    ) to obtain 
    
    
    
    (a surrogate for peak
    
    
    ).
Stimulation Protocols

To reveal the kinetic differences, specific pacing protocols are required:

  • Protocol A: Steady-State Rate Dependence

    • Stimulate at cycle lengths (CL) of 2000ms, 1000ms, 500ms, and 300ms.

    • Objective: Observe "Use-Dependence". Quinidine should show progressive

      
       reduction as CL shortens.[2] Lidocaine will show minimal change unless tissue is depolarized.
      
  • Protocol B: Recovery from Block (S1-S2)

    • Drive train (S1) at fixed CL (e.g., 500ms) to achieve steady-state.

    • Introduce premature extrastimulus (S2) at varying diastolic intervals.

    • Objective: Measure the time constant (

      
      ) of 
      
      
      
      recovery.[3]
Experimental Workflow Diagram

Experimental_Workflow Prep Purkinje Fiber Isolation Stabilize Equilibration (60 mins) Prep->Stabilize Control Control Recording (Vmax, APD) Stabilize->Control Drug Drug Perfusion (Quinidine or Lidocaine) Control->Drug Stim Stimulation Protocols (Rate-Dependence) Drug->Stim Analysis Data Analysis (Tau, % Block) Stim->Analysis

Figure 2: Standardized workflow for electrophysiological profiling of antiarrhythmic agents.

Part 3: Comparative Performance Analysis

Phase 0 Depression ( ) and Conduction
  • Quinidine: Produces a marked, frequency-dependent reduction in

    
    .[2][3] At rapid heart rates (tachycardia), the slow unbinding prevents channels from recovering between beats, causing "cumulative block."
    
  • Lidocaine: In normal polarized tissue (Resting Potential ~ -85mV), Lidocaine has minimal effect on

    
     because it unbinds completely during diastole. However, in ischemic/depolarized tissue (RP ~ -60mV), the fraction of inactivated channels increases, significantly enhancing Lidocaine binding and block magnitude.
    
Repolarization (APD and ERP)
  • Quinidine: Significantly prolongs Action Potential Duration (APD) and Effective Refractory Period (ERP).

    • Mechanism:[1][2][4][5] Blockade of delayed rectifier potassium currents (

      
      ) and inward rectifier currents.
      
    • Result: ERP/APD ratio remains near 1, but total refractoriness increases.

  • Lidocaine: Shortens or causes no change in APD; shortens ERP.

    • Mechanism:[1][2][4][5] Blockade of the "window" sodium current (late

      
      ) that helps maintain the plateau phase.[2] It lacks potassium channel blocking activity.
      
    • Result: ERP/APD ratio increases (ERP shortens less than APD), preventing re-excitation before repolarization is complete.

Quantitative Data Summary

The following table summarizes typical values observed in mammalian Purkinje fibers [1, 3].

ParameterQuinidine Sulfate (

)
Lidocaine (

)
Physiological Implication
Primary Target Open Na+ ChannelsInactivated Na+ ChannelsQ: Effective in all rhythms; L: Ischemia-selective.
Dissociation Tau (

)
3.0 - 5.0 seconds (Slow)0.1 - 0.3 seconds (Fast)Q causes cumulative block; L does not.
Effect on

Reduced (Rate-dependent)Minimal (Voltage-dependent)Q slows conduction globally; L slows conduction in focal ischemia.
APD

Prolonged (+20-30%) Shortened (-10-20%) Q risks Torsades de Pointes; L is electrically safe.
ERP IncreasedDecreasedQ suppresses re-entry by wavelength extension; L by abolishing decremental conduction.
QRS Duration WidenedNo Change (usually)Clinical marker of toxicity (Q).

Part 4: Clinical & Translational Implications

Quinidine's Paradox: While highly effective at suppressing premature beats via APD prolongation, the concurrent QT prolongation introduces a risk of Torsades de Pointes (proarrhythmia). Its "slow-in, slow-out" kinetics mean it is potent but lacks the safety valve of rapid dissociation [2].

Lidocaine's Safety Profile: Lidocaine acts as a "smart drug." It selectively depresses conduction in diseased (depolarized/rapidly firing) tissue while sparing healthy tissue. This is why it rarely causes conduction block in healthy hearts but is highly effective in ischemic ventricular tachycardia [4].

References

  • Hondeghem, L. M., & Katzung, B. G. (1977). Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Chen, C. M., Gettes, L. S., & Katzung, B. G. (1975). Effect of lidocaine and quinidine on steady-state characteristics and recovery kinetics of (dV/dt)max in guinea pig ventricular myocardium. Circulation Research. Link

  • Colatsky, T. J. (1982). Mechanisms of action of lidocaine and quinidine on action potential duration in rabbit cardiac Purkinje fibers. Circulation Research. Link

  • Grant, A. O., et al. (1982). The influence of pH on the electrophysiological effects of lidocaine and quinidine on guinea pig ventricular myocardium. Circulation. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.